molecular formula C10H13NO B3876567 N,3,4-trimethylbenzamide CAS No. 3400-36-0

N,3,4-trimethylbenzamide

Cat. No.: B3876567
CAS No.: 3400-36-0
M. Wt: 163.22 g/mol
InChI Key: ALDGXLTYMWHPEV-UHFFFAOYSA-N
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Description

N,3,4-Trimethylbenzamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of benzamide, where three methyl groups are attached to the benzene ring at the 1, 3, and 4 positions, and an amide group is attached to the benzene ring at the 1 position

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of toluene with chloroform and aluminum chloride to form 3,4,5-trimethylbenzoyl chloride, which is then hydrolyzed to yield this compound.

  • Reductive Amination: Another method involves the reductive amination of 3,4,5-trimethylbenzaldehyde with ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form this compound oxide.

  • Reduction: Reduction reactions can convert the amide group to an amine, resulting in N,3,4-trimethylbenzylamine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: N,3,4-trimethylbenzylamine

  • Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N,3,4-Trimethylbenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N,3,4-Trimethylbenzamide is similar to other benzamide derivatives, such as N,N-dimethylbenzamide and N-methylbenzamide. its unique structure, with three methyl groups on the benzene ring, gives it distinct chemical and biological properties. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • N,N-Dimethylbenzamide

  • N-Methylbenzamide

  • 4-N,N-Dimethylbenzamide

  • 3,4,5-Trimethylbenzamide

Properties

IUPAC Name

N,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-9(6-8(7)2)10(12)11-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDGXLTYMWHPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391623
Record name N,3,4-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-36-0
Record name N,3,4-Trimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3400-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3,4-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

108 ml of a 40% strength aqueous solution of methylamine were dissolved in 300 ml of tetrahydrofuran. 53 g of 3,4-dimethylbenzoyl chloride were added dropwise to this solution with ice cooling. The reaction mixture was subsequently stirred at room temperature for 1 hour. Then the reaction mixture was concentrated to half its volume under reduced pressure, saturated sodium chloride solution was added, and the mixture was acidified with concentrated hydrochloric acid. The product which then precipitated was filtered out with suction and dried at 40° C. over potassium hydroxide in a drying cabinet. 47 g of N-methyl-3,4-dimethylbenzamide were obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
300 mL
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Reaction Step One
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53 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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